6-phosphonohexanoic Acid

Overview

Description

Synthesis Analysis

The enantioselective synthesis of 2-amino-6-phosphonohexanoic acid, a closely related compound, has been achieved through highly diastereoselective alkylation of imidazolidinones and subsequent hydrolysis, providing access to enantiopure aminophosphonic acids which are physiologically important (García‐Barradas & Juaristi, 1997).

Molecular Structure Analysis

Research on metal phosphonates using 6-phosphonohexanoic acid or related compounds has contributed to the understanding of complex 3D framework structures. For example, zirconium phosphonates with 3D framework structures have been synthesized, highlighting the versatility of phosphonate ligands in constructing intricate molecular architectures (Clearfield et al., 2000).

Chemical Reactions and Properties

The reactivity of phosphonates, including those related to this compound, has been explored in various contexts. For instance, phosphonic acids have been used for surface modification of inorganic substrates, demonstrating the chemical versatility of phosphonates in forming self-assembled monolayers and their potential in material science applications (Guerrero et al., 2013).

Physical Properties Analysis

The luminescent properties of metal phosphonates, potentially including derivatives of this compound, have been studied, revealing that such compounds can exhibit notable luminescence, which may be of interest for optical applications (Kan et al., 2012).

Scientific Research Applications

Biosensing Applications

6-Phosphonohexanoic acid (PHA) has been utilized in the development of biosensors. A notable application is in the construction of a sensitive electrochemical immunosensor for detecting interleukin 1β (IL-1β), a cancer biomarker found in serum and saliva. PHA serves as a biomolecule immobilization matrix, facilitating the attachment of anti-IL-1β antibodies onto the sensor's surface. This immunosensor demonstrated high sensitivity and specificity, and could successfully detect IL-1β in real samples (Aydın & Sezgintürk, 2018).

Quantum Dot Synthesis

PHA has also been employed in the synthesis of quantum dots, specifically CdSe quantum dots. In this context, PHA acts both as a ligand during the synthesis and as a stabilizer for the quantum dots. This approach enables the direct production of hydrophilic quantum dots, which are essential for various end applications due to their polarity characteristics (Concina et al., 2010).

Surface Modification for Bioapplications

The modification of diamond surfaces with organic molecules like PHA is crucial for bioapplications of this material. PHA has been used for grafting on OH-terminated diamond surfaces, serving as linkers for tethering electroactive proteins. This application is significant for bioelectronics, as it ensures efficient charge transfer between the electrode and the protein (Caterino et al., 2014).

Nanoparticle Functionalization

PHA has been instrumental in the functionalization of magnetite nanoparticles (Fe3O4 NPs) in a hydrothermal process. This functionalization improves colloidal stability and modifies surface properties, making the nanoparticles suitable for various applications. The presence of free carboxyl groups on the surface of Fe3O4 NPs after PHA grafting opens up possibilities for further modifications (Thomas et al., 2016).

Copper Surface Modification

The surface modification of copper substrates with carboxyl-terminated phosphonic acids like PHA has been investigated for various applications. This approach avoids the need for a separate oxidation step and enhances adhesion in copper/epoxy resin laminates, potentially replacing conventional surface roughening processes (Nothdurft et al., 2018).

Mechanism of Action

Target of Action

6-Phosphonohexanoic acid (PHA) is an alkylphosphonic acid that forms a self-assembled monolayer (SAM) on a variety of surfaces . Its primary targets are the surface atoms of various materials, including metals and semiconductors . The carboxylic groups of PHA facilitate the grafting of these surface atoms .

Mode of Action

PHA interacts with its targets through a process known as self-assembly. This involves the spontaneous organization of individual components into an ordered structure without human intervention . In the case of PHA, the phosphonic groups allow the surface modification of the substrate material .

Biochemical Pathways

This material can further be utilized in biomedical applications such as surgical implants and stents .

Pharmacokinetics

Its use in biomedical applications suggests that it may have suitable bioavailability and biocompatibility .

Result of Action

The molecular and cellular effects of PHA’s action primarily involve the modification of surface properties. For instance, PHA can be used in dispersing manganese dioxide (MnO2)-MWCNT for the formation of electrodes for supercapacitors . It may also be coated on indium tin oxide (ITO) as an alternative to silane-based SAMs for the fabrication of organic electronic devices such as organic solar cells (OSCs) .

Action Environment

The action, efficacy, and stability of PHA can be influenced by various environmental factors. It is known, though, that PHA can form stable self-assembled monolayers on a variety of surfaces, suggesting that it may be robust against a range of environmental conditions .

properties

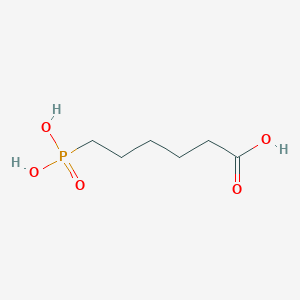

IUPAC Name |

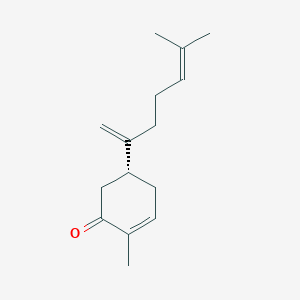

6-phosphonohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O5P/c7-6(8)4-2-1-3-5-12(9,10)11/h1-5H2,(H,7,8)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFTUNQVCGSBOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448397 | |

| Record name | 6-phosphonohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5662-75-9 | |

| Record name | 6-phosphonohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Phosphonohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol](/img/structure/B1249779.png)